3-(5-methylfuran-2-yl)-N'-(3-(5-methylfuran-2-yl)propanoyl)propanehydrazide
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Overview
Description
3-(5-methylfuran-2-yl)-N’-(3-(5-methylfuran-2-yl)propanoyl)propanehydrazide is a complex organic compound featuring a furan ring substituted with a methyl group and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methylfuran-2-yl)-N’-(3-(5-methylfuran-2-yl)propanoyl)propanehydrazide typically involves the reaction of 3-(5-methylfuran-2-yl)propanoic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-methylfuran-2-yl)-N’-(3-(5-methylfuran-2-yl)propanoyl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced hydrazide derivatives.
Substitution: Various substituted furan derivatives depending on the substituent introduced.
Scientific Research Applications
3-(5-methylfuran-2-yl)-N’-(3-(5-methylfuran-2-yl)propanoyl)propanehydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-(5-methylfuran-2-yl)-N’-(3-(5-methylfuran-2-yl)propanoyl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-methylfuran-2-yl)propanal
- 5-methylfuran-2-propionaldehyde
- 5-methyl-2-furanmethanol
Uniqueness
3-(5-methylfuran-2-yl)-N’-(3-(5-methylfuran-2-yl)propanoyl)propanehydrazide is unique due to its hydrazide linkage, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature allows it to participate in specific reactions and interactions that are not possible with simpler furan derivatives.
Properties
IUPAC Name |
3-(5-methylfuran-2-yl)-N'-[3-(5-methylfuran-2-yl)propanoyl]propanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-11-3-5-13(21-11)7-9-15(19)17-18-16(20)10-8-14-6-4-12(2)22-14/h3-6H,7-10H2,1-2H3,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJOYVREAPEWGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NNC(=O)CCC2=CC=C(O2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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